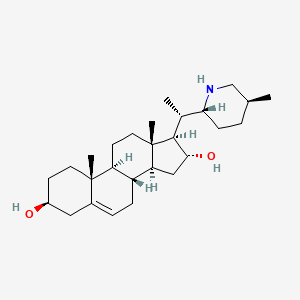
Deacetylmuldamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetylmuldamine is a natural product found in Solanum pseudocapsicum with data available.
Aplicaciones Científicas De Investigación
Biomedical Applications
Deacetylmuldamine, as a derivative of chitin and chitosan, exhibits significant potential in biomedical applications. Chitin and chitosan are derived from shellfish sources and are based on the N-acetyl-glucosamine monomer. Deacetylated chitosan, in particular, has been extensively studied for its utility as a wound dressing material, in drug delivery systems, and as a tissue engineering material. The versatility and biocompatibility of these materials have led to a wide range of applications in biomedical science, such as artificial kidneys, skin, bone, cartilage, liver, nerve, and tendon repair, as well as in wound-healing and burn treatment. These applications are driven by the unique properties of these biopolymers, including their biodegradability and compatibility with human tissues (Khor & Lim, 2003); (Islam, Bhuiyan, & Islam, 2017).
Antifungal Activity
Research has also shown that chitosan, with varying levels of deacetylation, demonstrates significant antifungal activity. This property is particularly important for combating post-harvest pathogens in agriculture. The mechanism of action involves inhibiting fungal growth, inducing cellular leakage of amino acids and proteins, and causing morphological changes in the fungal cells. These effects are amplified with higher levels of deacetylation in chitosan, indicating the potential importance of deacetylmuldamine in this context (Ghaouth, Arul, Asselin, & Benhamou, 1992).
Neurodegenerative Disease Treatment
Histone deacetylase (HDAC) inhibitors, closely related to deacetylmuldamine, have been identified as potential drugs for treating neurodegenerative disorders. These include Huntington's, Parkinson's, and Kennedy disease, amyotrophic lateral sclerosis, Rubinstein-Taybi syndrome, and stroke. HDAC inhibitors are considered for their neuroprotective mechanisms, such as transcriptional activation of disease-modifying genes and correction of histone acetylation homeostasis imbalances (Hahnen et al., 2008).
Inflammatory and Immune Disorders
Studies on HDAC inhibitors also reveal their potential in treating a spectrum of diseases not related to cancer, including various inflammatory and autoimmune diseases. These inhibitors show properties like reduction in cytokine production and inhibition of cytokine postreceptor signaling at lower concentrations, which are crucial for treating chronic diseases (Dinarello, Fossati, & Mascagni, 2011).
Cardiovascular Applications
The therapeutic potential of HDAC inhibitors extends to cardiovascular disorders as well. In heart failure models, these inhibitors have shown efficacy, suggesting roles in regulating gene expression and cellular signaling in the heart. This highlights the potential of deacetylmuldamine and related compounds in cardiac therapeutics (McKinsey, 2012).
Propiedades
Nombre del producto |
Deacetylmuldamine |
|---|---|
Fórmula molecular |
C27H45NO2 |
Peso molecular |
415.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 |
Clave InChI |
IRRHFODGOMSPEE-FIRKVUNCSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |
SMILES canónico |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Sinónimos |
22,26-epiminocholest-5-ene-3,16-diol capsimine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[O-Phosphonopyridoxyl]--amino-benzoic acid](/img/structure/B1201049.png)
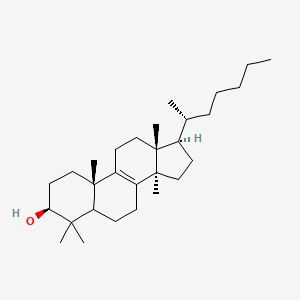
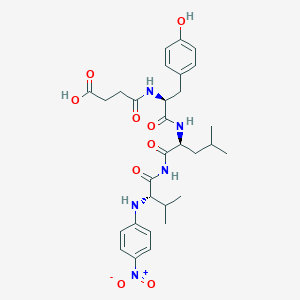
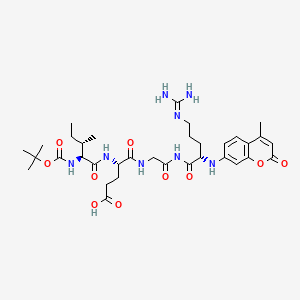
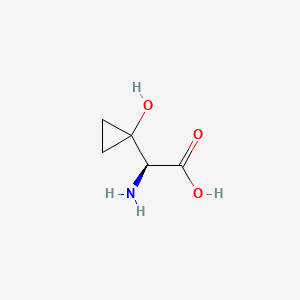
![[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-6,11-dichloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1201057.png)
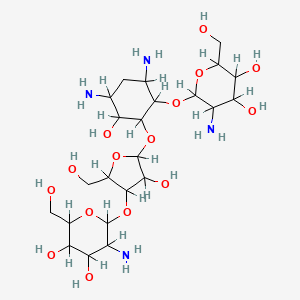
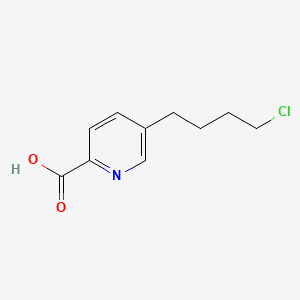
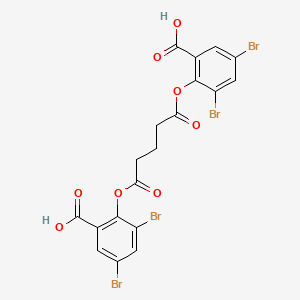

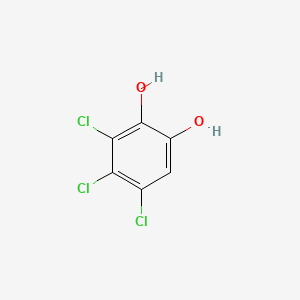
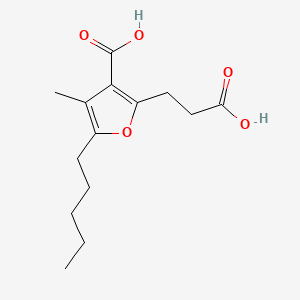
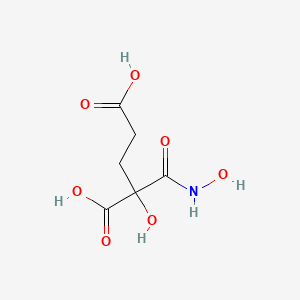
![N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide](/img/structure/B1201071.png)